N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline
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Overview
Description
The compound (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-METHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic molecule characterized by its unique structure, which includes a benzodioxole group, a methylphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-METHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE Common synthetic routes may involve the use of reagents such as thioamides, aldehydes, and halogenated compounds under specific conditions like refluxing in organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-METHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines .
Scientific Research Applications
(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-METHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-METHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzodioxole-containing molecules. Examples include:
Thiazole-based drugs: Known for their antimicrobial and anti-inflammatory properties.
Benzodioxole derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of (2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-METHYLPHENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H19F3N2O2S |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C25H19F3N2O2S/c1-16-5-8-18(9-6-16)21-14-33-24(29-20-4-2-3-19(12-20)25(26,27)28)30(21)13-17-7-10-22-23(11-17)32-15-31-22/h2-12,14H,13,15H2,1H3 |
InChI Key |
HVSCNDZAAATWOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3)C(F)(F)F)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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